molecular formula C8H14O2 B1378547 4-(Prop-1-en-2-yl)oxan-4-ol CAS No. 521275-90-1

4-(Prop-1-en-2-yl)oxan-4-ol

Cat. No.: B1378547
CAS No.: 521275-90-1
M. Wt: 142.2 g/mol
InChI Key: SAOOWKRLMCLCOU-UHFFFAOYSA-N
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Description

4-(Prop-1-en-2-yl)oxan-4-ol is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a prop-1-en-2-yl (isopropenyl) group and a hydroxyl group. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.20 g/mol (based on analogous compounds in ). Notably, its enantiomer, (S)-4-(Prop-1-en-2-yl)cyclohex-1-enecarboxylate, has been utilized as a chiral intermediate in asymmetric synthesis .

Commercial availability is confirmed via suppliers like CymitQuimica, which lists the compound at premium prices (€459/50 mg), reflecting its specialized use in research .

Properties

IUPAC Name

4-prop-1-en-2-yloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(2)8(9)3-5-10-6-4-8/h9H,1,3-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOOWKRLMCLCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)oxan-4-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxyoxane with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)oxan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Prop-1-en-2-yl)oxan-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)oxan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The prop-1-en-2-yl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include:

Compound Name Molecular Formula Substituent Position/Type Key Properties/Applications Reference
4-(Prop-2-en-1-yl)oxan-4-ol C₈H₁₄O₂ Prop-2-en-1-yl (allyl) at C4 Boiling point: N/A; Hazards: H315, H319, H320 (skin/eye irritation)
4-(Prop-2-yn-1-yl)oxan-4-ol C₈H₁₂O₂ Prop-2-yn-1-yl (propargyl) at C4 Higher reactivity (alkyne group); Collision cross-section data available
1,1,2-Trimethyl-3,5-bis(prop-1-en-2-yl)cyclohexane C₁₅H₂₄ Two isopropenyl groups on cyclohexane Found in ginger essential oil; minor component (0.24–10.69% yield)
4-(Prop-1-en-2-yl)cyclohexyl benzoate C₁₆H₁₈O₂ Benzoate ester at C4 Intermediate in dihydropyridazine synthesis (71% yield)

Key Comparisons

Reactivity: The prop-1-en-2-yl group in 4-(Prop-1-en-2-yl)oxan-4-ol introduces allylic strain, favoring reactions like epoxidation or Diels-Alder cycloadditions. In contrast, the prop-2-yn-1-yl analogue () undergoes alkyne-specific reactions (e.g., Huisgen cycloaddition) due to its triple bond. The hydroxyl group in the oxane ring enhances hydrogen-bonding capacity, differentiating it from non-polar analogues like 1,1,2-trimethyl-3,5-bis(prop-1-en-2-yl)cyclohexane .

Physicochemical Properties :

  • 4-(Prop-2-en-1-yl)oxan-4-ol (allyl derivative) shares the same molecular weight (142.20 g/mol) but exhibits distinct stereoelectronic effects due to the allyl group’s position. Its hazards (skin/eye irritation) suggest similar safety concerns for the prop-1-en-2-yl isomer .
  • The prop-2-yn-1-yl variant (C₈H₁₂O₂) has a lower molecular weight (140.18 g/mol) and higher polarity due to the sp-hybridized carbon .

Synthetic Utility: this compound derivatives are used in chiral synthesis (e.g., enantioselective preparation of cyclohexenecarboxylates ), whereas the prop-2-en-1-yl analogue is less explored in asymmetric catalysis.

Biological Activity

Overview

4-(Prop-1-en-2-yl)oxan-4-ol, also known as 4-allyltetrahydro-2H-pyran-4-ol, is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol. This compound has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and antifungal research.

The compound features a hydroxyl group that can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. However, the specific biochemical pathways and molecular targets for this compound remain largely unidentified. The potential mechanisms of action are hypothesized to involve interactions with microbial enzymes or cellular receptors, leading to modulation of biological processes such as microbial growth inhibition or antifungal activity .

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial and antifungal activities. Preliminary studies have suggested its effectiveness against various microbial strains, although detailed case studies and clinical trials are still needed to substantiate these findings.

Antifungal Activity

The compound has been explored for its antifungal properties, showing promise in inhibiting fungal growth. This activity is particularly relevant in the context of increasing resistance to conventional antifungal agents.

Research Findings

A review of the literature reveals several key findings related to the biological activity of this compound:

StudyFindings
BenchChem (2024)Investigated for antimicrobial and antifungal properties; ongoing research into its pharmaceutical applications.
PMC Article (2023)Highlighted the potential of similar compounds in targeting microbial infections; suggests further exploration of this compound in this context .
Patent Review (2012)Discussed the structural similarities with other bioactive compounds, indicating a potential pathway for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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